2-(Hexylamino)-5,5-dimethyl-1,3,2lambda~5~-dioxaphosphinane-2-thione
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Overview
Description
2-(Hexylamino)-5,5-dimethyl-1,3,2lambda~5~-dioxaphosphinane-2-thione is an organophosphorus compound with a unique structure that includes a hexylamino group and a dioxaphosphinane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hexylamino)-5,5-dimethyl-1,3,2lambda~5~-dioxaphosphinane-2-thione typically involves the reaction of hexylamine with a suitable phosphorus-containing precursor under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in the synthesis include dichloromethane and toluene, and the reaction temperature is often maintained between 0°C and 25°C to ensure optimal yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost considerations, and environmental regulations. In batch processes, the reactants are mixed in a reactor and allowed to react for a specified period, followed by purification steps such as distillation or crystallization. Continuous flow processes, on the other hand, involve the continuous addition of reactants and removal of products, which can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(Hexylamino)-5,5-dimethyl-1,3,2lambda~5~-dioxaphosphinane-2-thione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound to its reduced forms.
Substitution: The hexylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides, typically in the presence of a base such as triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
2-(Hexylamino)-5,5-dimethyl-1,3,2lambda~5~-dioxaphosphinane-2-thione has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving dysregulated phosphorus metabolism.
Industry: It is used in the development of advanced materials, such as flame retardants and plasticizers.
Mechanism of Action
The mechanism of action of 2-(Hexylamino)-5,5-dimethyl-1,3,2lambda~5~-dioxaphosphinane-2-thione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. In biological systems, it may also interact with cellular membranes and proteins, affecting various signaling pathways and cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 2-(Hexylamino)-5,5-dimethyl-1,3,2lambda~5~-dioxaphosphinane-2-oxide
- 2-(Hexylamino)-5,5-dimethyl-1,3,2lambda~5~-dioxaphosphinane-2-sulfide
Uniqueness
2-(Hexylamino)-5,5-dimethyl-1,3,2lambda~5~-dioxaphosphinane-2-thione is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical and physical properties. Compared to its analogs, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
884-92-4 |
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Molecular Formula |
C11H24NO2PS |
Molecular Weight |
265.35 g/mol |
IUPAC Name |
N-hexyl-5,5-dimethyl-2-sulfanylidene-1,3,2λ5-dioxaphosphinan-2-amine |
InChI |
InChI=1S/C11H24NO2PS/c1-4-5-6-7-8-12-15(16)13-9-11(2,3)10-14-15/h4-10H2,1-3H3,(H,12,16) |
InChI Key |
ZSNNODRPHFZZOO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCNP1(=S)OCC(CO1)(C)C |
Origin of Product |
United States |
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